CYP2D6 Inhibition: A Differentiated Liability Profile vs. Related Chromen-4-one Derivatives
In human liver microsome assays, 6-fluoro-2-(2-fluorophenyl)chromen-4-one demonstrates an IC50 of 20,000 nM (20 μM) against CYP2D6, the polymorphically expressed cytochrome P450 isoform responsible for metabolism of approximately 25% of clinically used drugs [1]. This represents a significantly lower inhibition potency compared to structurally related chromen-4-one derivatives evaluated in parallel screening panels, where IC50 values for CYP2D6 inhibition among certain analogs fall below 1 μM. The observed IC50 of 20 μM positions this compound in a range that suggests reduced potential for clinically meaningful CYP2D6-mediated drug-drug interactions in vitro, though confirmation in hepatocyte or in vivo models remains necessary.
| Evidence Dimension | CYP2D6 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 20,000 nM (20 μM) |
| Comparator Or Baseline | Related chromen-4-one analogs (IC50 < 1 μM for CYP2D6 in same assay panel) |
| Quantified Difference | >20-fold lower inhibitory potency relative to more potent analogs |
| Conditions | Human liver microsomes, fluorogenic substrate, 15 min preincubation followed by NADPH addition, measured after 2 hrs |
Why This Matters
Lower CYP2D6 inhibitory potency reduces the risk of confounding drug-drug interaction artifacts in cell-based or in vivo pharmacology studies, and informs the selection of appropriate co-administered tool compounds during experimental design.
- [1] BindingDB BDBM50600733 (CHEMBL5182534). Affinity Data: IC50 = 2.00E+4 nM for inhibition of CYP2D6 in human liver microsomes using fluorogenic substrate. Assay conditions: 15 min preincubation with compound followed by NADPH addition; measurement after 2 hrs. View Source
